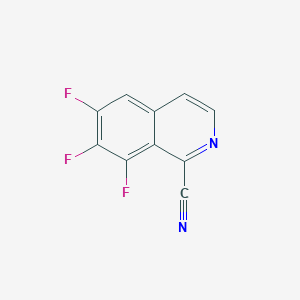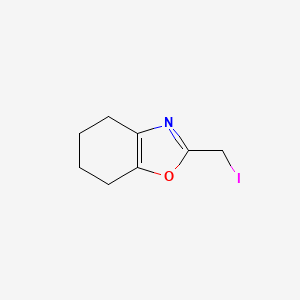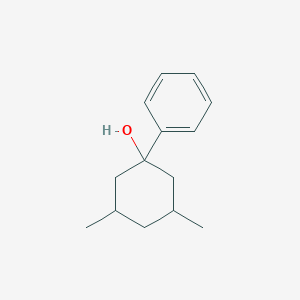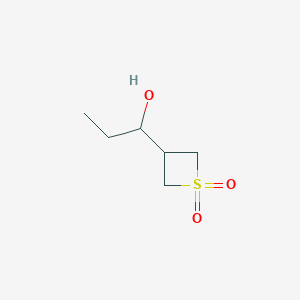
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a hydroxypropyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 1,3-propanediol and a thietane derivative in the presence of a strong acid catalyst to facilitate the ring formation and subsequent hydroxypropylation . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various functionalized thietane compounds depending on the substituent introduced.
Scientific Research Applications
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypropyl group enhances its solubility and reactivity, allowing it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione: Unique due to its specific substitution pattern and ring structure.
2-Hydroxypropyl-1lambda6-thietane-1,1-dione: Similar structure but different substitution position.
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
This compound stands out due to its specific hydroxypropyl substitution, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)5-3-10(8,9)4-5/h5-7H,2-4H2,1H3 |
InChI Key |
KMYAWVHGXCDJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CS(=O)(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
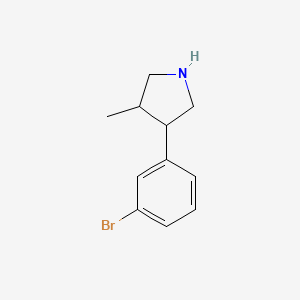
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)

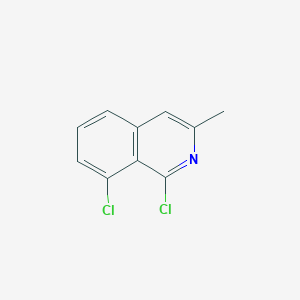
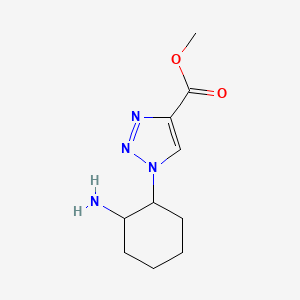
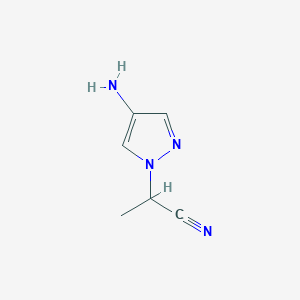
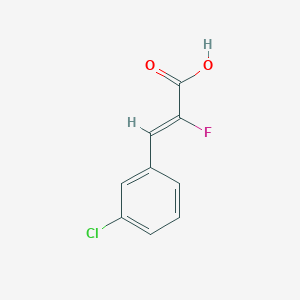
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
